N-Boc-L-prolinol
Overview
Description
Synthesis Analysis
The synthesis of N-Boc-L-prolinol involves chemoselective functionalization of prolinol, exploiting the relative acidity difference of NH and OH groups along with their nucleophilicity. Researchers have developed protocols for the exclusive synthesis of either N-Boc, O-Boc, or oxazolidinone derivatives by controlling the base used in the reaction process. This method allows for the chemoselective functionalization of prolinol's nucleophilic sites, yielding various organocatalysts and derivatives efficiently (Sahoo et al., 2023).
Molecular Structure Analysis
The crystal structures and molecular conformations of Boc-protected amino acid derivatives provide insights into their chemical behavior and reactivity. For example, the structure of Boc-L-Asn-L-Pro-OBzl and its dehydration side product have been determined, revealing how the Boc group and peptide bonds influence the overall molecular conformation and stability. These studies are crucial for understanding the interactions and reactivity of such compounds in chemical syntheses (Stroup et al., 2009).
Chemical Reactions and Properties
N-Boc-L-prolinol participates in a variety of chemical reactions, highlighting its versatility as a synthetic intermediate. For instance, it has been used in asymmetric Michael addition reactions, demonstrating excellent yields, diastereoselectivities, and enantioselectivities. This showcases N-Boc-L-prolinol's role in the synthesis of chiral compounds and its utility in stereoselective synthesis (Wang et al., 2012).
Physical Properties Analysis
The physical properties of N-Boc-L-prolinol, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. While specific studies on these physical properties were not identified in the search, understanding them is essential for optimizing reaction conditions and processes in synthetic applications.
Chemical Properties Analysis
The chemical properties of N-Boc-L-prolinol, including its reactivity with various reagents, stability under different conditions, and ability to undergo selective reactions, make it a valuable tool in organic synthesis. Its application in the synthesis of Boc-protected 4-alkylprolinols and prolines through asymmetric hydrogenation strategies further illustrates its chemical versatility and importance in producing chiral building blocks for peptides and peptidomimetics (Del Valle & Goodman, 2003).
Scientific Research Applications
Transformation of α-Hydroxyphosphonates : N-Boc-L-prolinol can transform α-hydroxyphosphonates derived from proline or serine into various products (Kaczmarek, Rapp, & Koroniak, 2018).
Asymmetric Michael Addition Reaction : It acts as an efficient catalyst in the asymmetric Michael addition reaction, increasing enantioselectivity and diastereoselectivity (Liu, Zhou, Zhou, & Wu, 2021).
Chiral Ligand for Enantioselective Addition : N-Boc-L-proline serves as a chiral ligand for enantioselective phenylacetylene addition to aromatic aldehydes (Zhou et al., 2004).
High Yields and Selectivities in Asymmetric Michael Addition : It demonstrates excellent yields and selectivities in asymmetric Michael addition of N-boc-protected oxindoles to nitroalkenes (Wang, Yang, & Enders, 2012).
Pharmacological Modulation of Amino Acid Transporters : N-Boc-L-prolinol can pharmacologically modulate neutral amino acid transporters SLC1A4 and SLC1A5, which are important in various physiological and pathological processes (Lyda et al., 2021).
Use in Peptides and Natural Products : Its application extends to the synthesis of peptides, peptidomimetics, and natural products (Del Valle & Goodman, 2003).
Synthesis of Bromoesters : N-Boc-L-prolinol is utilized as a reagent and reaction medium for synthesizing bromoesters from aromatic aldehydes and diols (Bao & Wang, 2006).
Building Block for Polyheterocycles : It is a valuable building block for the synthesis of polyheterocycles (Li, Lin, Yu, & Zhang, 2016).
Inhibitory Effects on Enzymes : It strongly inhibits mammalian prolyl endopeptidase, demonstrating potential therapeutic applications (Yoshimoto et al., 1985).
Applications in Nonlinear Optics : N-4-nitrophenyl-(L)-prolinol, a related compound, is used in quadratic nonlinear optics, particularly in second harmonic generation (Ledoux et al., 1990).
Safety And Hazards
N-Boc-L-prolinol may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .
properties
IUPAC Name |
tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFLLBPMZCIGRM-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349181 | |
Record name | N-Boc-L-prolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-L-prolinol | |
CAS RN |
69610-40-8 | |
Record name | N-Boc-L-prolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(+)-2-(Hydroxymethyl)pyrrolidine, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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